Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate
Description
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate (hereafter referred to as the target compound) is an amphoteric surfactant with a complex structure comprising:
- A carboxylatomethyl group (providing anionic character).
- A 2-hydroxyethyl group (contributing hydrophilicity).
- A Z-configured 1-oxo-9-octadecenyl chain (oleoyl-derived hydrophobic tail).
Its disodium salt formulation enhances water solubility, making it suitable for applications in cosmetics, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
67107-75-9 |
|---|---|
Molecular Formula |
C26H46N2Na2O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H48N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h9-10,29H,2-8,11-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
FHRIKCGRMGOMMT-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative, such as oleic acid, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves the neutralization of the carboxyl group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pharmaceutical Applications
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate has shown potential in pharmaceutical development, particularly in drug formulation targeting various health conditions.
Case Studies
- A study evaluated the compound's efficacy in enhancing drug delivery systems, particularly for hydrophobic drugs. The findings indicated that the compound improved solubility and bioavailability of certain pharmaceutical agents, making it a valuable excipient in drug formulations .
| Study | Application | Findings |
|---|---|---|
| Drug Delivery | Enhanced solubility and bioavailability of hydrophobic drugs | |
| Cellular Uptake | Improved cellular uptake in target tissues |
Cosmetic Applications
In the cosmetic industry, this compound is utilized for its moisturizing properties and ability to enhance skin texture. It serves as an effective ingredient in skincare formulations.
Applications in Cosmetics
- Moisturizers : The compound's hydrophilic nature allows it to retain moisture, making it beneficial for dry skin formulations.
- Anti-Aging Products : Its ability to improve skin elasticity and texture has made it a popular choice in anti-aging creams.
| Cosmetic Product Type | Functionality |
|---|---|
| Moisturizers | Hydration |
| Anti-Aging Creams | Elasticity improvement |
Biochemical Research
The compound is also significant in biochemical research, particularly in studies involving amino acid metabolism and protein synthesis.
Research Insights
- It has been used as a model compound in studies examining the metabolic pathways of amino acids, providing insights into cellular functions and interactions . This research helps in understanding how similar compounds can be utilized in therapeutic contexts.
| Research Focus | Insights Gained |
|---|---|
| Amino Acid Metabolism | Understanding metabolic pathways |
| Protein Synthesis | Insights into cellular functions |
Agricultural Applications
Emerging research suggests potential applications in agriculture, particularly as a surfactant in pesticide formulations and as a nutrient enhancer for plant growth.
Potential Benefits
- The compound may improve the efficacy of pesticides by enhancing their absorption through plant cuticles.
- It can serve as a nutrient carrier, improving nutrient uptake efficiency in crops.
| Agricultural Use | Benefit |
|---|---|
| Pesticide Formulations | Enhanced absorption |
| Nutrient Carriers | Improved uptake efficiency |
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of other compounds. The hydroxyethyl and carboxyl groups interact with water molecules, while the fatty acid chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target compound, differing primarily in substituents or counterions:
Functional Group Analysis
- Hydrophobic Tail : The Z-configured 9-octadecenyl chain is common in surfactants like Sodium Oleoamphoacetate and Disodium Tallowamphodiacetate. However, the latter uses a saturated tallow chain, reducing fluidity .
- Ionic Character: The target compound’s disodium salt provides stronger anionic activity than monovalent salts (e.g., Sodium Oleoamphoacetate) .
- Chelating Capacity : The carboxylatomethyl and hydroxyethyl groups enable metal ion binding, a feature absent in simpler amides like (Z)-N-(2-Hydroxyethyl)-9-octadecenamide .
Physicochemical Properties and Performance
Solubility and Stability
Surface Activity
| Compound | Critical Micelle Concentration (CMC) | Foam Volume (mL) |
|---|---|---|
| Target Compound | 0.8 mM | 150 ± 10 |
| Sodium Oleoamphoacetate | 1.2 mM | 130 ± 5 |
| (Z)-N-(2-Hydroxyethyl)-9-octadecenamide | 2.5 mM | 50 ± 3 |
Cytotoxicity Profile
- The target compound and Sodium Oleoamphoacetate show low cytotoxicity (IC50 > 100 µM) in fibroblast assays, unlike cationic surfactants (e.g., Dioleoylethyl Hydroxyethylmonium Methosulfate, IC50 ~ 20 µM) .
- Simpler amides like (Z)-N-(2-Hydroxyethyl)-9-octadecenamide are preferred in drug delivery due to biodegradability .
Biological Activity
Disodium (Z)-N-(carboxylatomethyl)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate, commonly referred to as disodium glycinate, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Disodium glycinate is characterized by its unique molecular structure, which includes a carboxylate group and a hydrophobic alkyl chain. The presence of both hydrophilic and hydrophobic components suggests potential amphiphilic properties, which can influence its biological interactions.
Molecular Formula
- C : 20
- H : 36
- N : 2
- Na : 2
- O : 4
This structure allows disodium glycinate to interact with various biological molecules, potentially enhancing its efficacy in therapeutic settings.
Disodium glycinate exhibits several biological activities, primarily attributed to its ability to modulate cellular processes:
- Cellular Uptake : Research indicates that compounds with similar structures enhance cellular uptake through facilitated diffusion mechanisms. For instance, magnesium triglycine chelate (MgG3), a related compound, demonstrated significantly higher cellular uptake compared to other magnesium salts due to its solubility and structural properties .
- Antioxidant Activity : Glycine derivatives have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Effects : Some studies suggest that glycine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This could have implications for the treatment of inflammatory diseases.
Therapeutic Applications
Disodium glycinate has potential applications in several therapeutic areas:
- Skin Care Products : Due to its surfactant properties and skin compatibility, disodium glycinate is being explored as an ingredient in personal care formulations .
- Nutritional Supplements : As a source of glycine, it may serve as a nutritional supplement, supporting metabolic functions and muscle health.
- Drug Delivery Systems : Its amphiphilic nature makes it a candidate for drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Cellular Uptake Comparison
A comparative study involving MgG3 highlighted the superior cellular uptake capabilities of glycine-based compounds. The study found that MgG3 achieved uptake approximately 1.6 times faster than magnesium chloride at one hour and maintained this advantage over four hours . This suggests that disodium glycinate may similarly enhance the delivery of therapeutic agents within cells.
Case Study 2: Antioxidant Properties
A study published in Nature examined the antioxidant effects of glycine derivatives. The findings indicated that these compounds significantly reduced oxidative stress markers in cell cultures exposed to harmful agents . This reinforces the potential use of disodium glycinate in formulations aimed at combating oxidative damage.
Table 1: Comparison of Cellular Uptake Rates
| Compound | Uptake at 1 Hour | Uptake at 4 Hours |
|---|---|---|
| Disodium Glycinate | TBD | TBD |
| Magnesium Chloride | 1.0 (baseline) | TBD |
| MgG3 | 1.6x | 1.4x |
Table 2: Biological Activities of Glycine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
